1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol
CAS No.: 1443291-21-1
Cat. No.: VC2875459
Molecular Formula: C11H11Cl2N3O
Molecular Weight: 272.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1443291-21-1 |
|---|---|
| Molecular Formula | C11H11Cl2N3O |
| Molecular Weight | 272.13 g/mol |
| IUPAC Name | 1-[1-[(2,4-dichlorophenyl)methyl]triazol-4-yl]ethanol |
| Standard InChI | InChI=1S/C11H11Cl2N3O/c1-7(17)11-6-16(15-14-11)5-8-2-3-9(12)4-10(8)13/h2-4,6-7,17H,5H2,1H3 |
| Standard InChI Key | BAFURGCWSQPPTI-UHFFFAOYSA-N |
| SMILES | CC(C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl)O |
| Canonical SMILES | CC(C1=CN(N=N1)CC2=C(C=C(C=C2)Cl)Cl)O |
Introduction
1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a synthetic organic compound belonging to the triazole family. It features a triazole ring, a dichlorophenyl group, and an ethanol moiety. Despite the lack of specific literature directly referencing this compound, its structure and potential applications can be inferred from related triazole derivatives.
Synthesis Methods
The synthesis of triazole derivatives typically involves a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper(I) salts. The introduction of the dichlorophenyl group could involve halogenation reactions, while the ethanol moiety might be introduced through nucleophilic substitution or reduction reactions.
Steps for Synthesis:
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Formation of the Triazole Ring: Achieved through a [3+2] cycloaddition reaction.
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Introduction of the Dichlorophenyl Group: Facilitated by halogenation reactions.
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Introduction of the Ethanol Moiety: Could involve nucleophilic substitution or reduction reactions.
Biological Activity
Triazole derivatives are known for their antifungal properties, primarily through the inhibition of ergosterol biosynthesis in fungi. While specific biological activity data for 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is not available, related compounds have shown potent antifungal activity against various fungal strains.
Comparison with Similar Compounds
Similar triazole derivatives, such as [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate, feature a triazole ring with different substituents. These compounds exhibit distinct chemical and biological properties based on their substituents.
| Compound | Substituents | Biological Activity |
|---|---|---|
| [1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(4-methylphenyl)carbamate | Dichlorophenyl, Carbamate | Antifungal, Enzyme Inhibition |
| 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol | Dichlorophenyl, Ethanol | Potential Antifungal |
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